molecular formula C2H2BrN3S B127533 5-Bromo-1,3,4-thiadiazol-2-amine CAS No. 37566-39-5

5-Bromo-1,3,4-thiadiazol-2-amine

Cat. No. B127533
CAS RN: 37566-39-5
M. Wt: 180.03 g/mol
InChI Key: GLYQQFBHCFPEEU-UHFFFAOYSA-N
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Description

5-Bromo-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of 1,3,4-thiadiazoles, which are heterocyclic compounds containing a five-membered ring of four carbon atoms and one sulfur atom, with two nitrogen atoms at the 1 and 3 positions. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 5-Bromo-1,3,4-thiadiazol-2-amine derivatives has been explored in several studies. For instance, the preparation of 2-amino substituted 7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones involved the reaction of 2-bromo-5-amino-1,3,4-thiadiazole with diketene, followed by cyclocondensation and displacement of bromo substituents with primary or secondary amines . Another study reported the synthesis of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives from phenylacetic acid derivatives, with the structures characterized by NMR spectroscopy and X-ray crystallography . Additionally, 5-substituted 2-amino-1,3,4-thiadiazoles were transformed into their corresponding 2-bromo derivatives, which then reacted with N,N-dialkylaminoethylamines or N-methylpiperazine to afford amino-1,3,4-thiadiazole derivatives .

Molecular Structure Analysis

The molecular and crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized using spectroscopic techniques and single-crystal X-ray diffraction. The compound crystallized in the orthorhombic space group with eight asymmetric molecules per unit cell. The structural geometry, including bond lengths and angles, was calculated using density functional theory (DFT) and showed good agreement with experimental data .

Chemical Reactions Analysis

5-Bromo-1,3,4-thiadiazol-2-amine derivatives exhibit reactivity as ambident nucleophiles, participating in alkylation, acylation, and nitrosation reactions. These reactions suggest amine-imine tautomerism between the compounds and the corresponding Δ^2-1,3,4-thiadiazolines . Furthermore, the compound's reactivity with different nucleophiles has been studied, showing that it can undergo substitution reactions to yield various derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-1,3,4-thiadiazol-2-amine derivatives have been investigated in several studies. For example, the electronic properties, including frontier molecular orbitals and molecular electrostatic potential maps, were analyzed using optimized structures from DFT calculations. The compound exhibited significant first-order hyperpolarizability, suggesting potential applications as nonlinear optical (NLO) material . Additionally, the interaction of 5-substituted-1,3,4-thiadiazol-2-amines with DNA was studied, revealing that these compounds can bind to DNA via groove binding mode, which is important for understanding their biological activities .

Scientific Research Applications

Synthesis and Reactivity

5-Bromo-1,3,4-thiadiazol-2-amine has been extensively studied for its synthesis and reactivity. Werber, Buccheri, and Gentile (1977) reported the synthesis of 2-amino-5-bromo-1,3,4-thiadiazoles, highlighting their behavior as ambident nucleophiles in alkylation, acylation, and nitrosation reactions. These reactions lead to the formation of thiadiazolines and thiadiazole derivatives, suggesting amine-imine tautomerism between these compounds (Werber, Buccheri, & Gentile, 1977).

Catalyzed Amination

Ravi Rawat and S. Verma (2021) explored the Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][1,3,4]thiadiazole using conventional heating. This research signifies the efficient use of palladium catalysis in the modification of 5-Bromo-1,3,4-thiadiazol-2-amine derivatives, showing its potential in organic synthesis (Rawat & Verma, 2021).

Noncovalent Interactions Analysis

El-Emam et al. (2020) conducted a study on adamantane-1,3,4-thiadiazole hybrid derivatives, including N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines. Their work provides insights into the nature of noncovalent interactions in these compounds, using quantum theory and PIXEL method for intermolecular interaction energies, relevant in the field of crystallography and molecular design (El-Emam et al., 2020).

Antiproliferative and Antimicrobial Properties

Research by Gür et al. (2020) highlights the pharmacological potential of 1,3,4-thiadiazole derivatives. They synthesized Schiff bases from 5-substituted-1,3,4-thiadiazole-2-amine and examined their DNA protective ability, antimicrobial activity, and cytotoxicity on cancer cell lines, indicating the biomedical applications of such derivatives (Gür et al., 2020).

Ultrasound-Assisted Synthesis

Erdogan (2018) demonstrated an ultrasound-assisted method for synthesizing 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives, emphasizing the role of ultrasound in enhancing the efficiency of chemical reactions involving thiadiazole derivatives (Erdogan, 2018).

DNA Interaction Studies

Shivakumara and Krishna (2021) synthesized 5-[substituted]-1, 3, 4-thiadiazol-2-amines and evaluated their DNA binding interactions. This research points to the potential use of such compounds in the development of therapeutic drugs, highlighting their binding affinity to DNA (Shivakumara & Krishna, 2021).

Corrosion Inhibition Studies

Kaya et al. (2016) investigated the corrosion inhibition performances of thiadiazole derivatives on iron metal, using density functional theory calculations and molecular dynamics simulations. This study reflects the industrial application of 5-Bromo-1,3,4-thiadiazol-2-amine derivatives in corrosion protection (Kaya et al., 2016).

Safety And Hazards

5-Bromo-1,3,4-thiadiazol-2-amine is associated with several hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) .

Future Directions

5-Bromo-1,3,4-thiadiazol-2-amine can be used as a key building block for the synthesis of myriad of thiadiazolo [3,2-α]pyrimidin-7-ones which have diverse biological activities . It can also be used for the synthesis of 2-bromoimidazo [2,1- b ] [1,3,4]thiadiazoles by reacting with α-bromo ketones . These potential applications suggest that 5-Bromo-1,3,4-thiadiazol-2-amine could be a valuable compound in the development of new drugs and therapies.

Relevant Papers Several papers have been published on 5-Bromo-1,3,4-thiadiazol-2-amine. These include studies on its synthesis , molecular structure , chemical reactions , mechanism of action , physical and chemical properties , safety and hazards , and future directions .

properties

IUPAC Name

5-bromo-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrN3S/c3-1-5-6-2(4)7-1/h(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYQQFBHCFPEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394667
Record name 5-bromo-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3,4-thiadiazol-2-amine

CAS RN

37566-39-5
Record name 5-bromo-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-1,3,4-thiadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
T Yang, Y Tian, Y Yang, M Tang, M Shi, Y Chen… - European Journal of …, 2022 - Elsevier
In this study, we described a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as selective GLS1 inhibitors. Systematic exploration of the structure-activity …
Number of citations: 3 www.sciencedirect.com
KP Harish, KN Mohana, L Mallesha - Russian Journal of Bioorganic …, 2014 - Springer
A series of 2,5-disubstituted-1,3,4-thiadiazole derivatives were synthesized by the reaction of 3-(2-cyanopropan-2-yl)-N-(5-(piperazine-1-yl)-1,3,4-thiadiazol-2-yl)benzamide with various …
Number of citations: 16 link.springer.com
Y Vaishnav, D Dewangan, S Verma… - Journal of …, 2020 - Wiley Online Library
The PPAR‐γ agonist enhances the insulin sensitivity and avoids the disorganized hyperglycemic by promoting the insulin guided cellular uptake of blood glucose. Therefore, in the …
Number of citations: 14 onlinelibrary.wiley.com
KJ Temple, MT Duvernay, JG Maeng… - Bioorganic & medicinal …, 2016 - Elsevier
This letter describes the further deconstruction of the known PAR4 inhibitor chemotypes (MWs 490–525 and with high plasma protein binding) to identify a minimum PAR4 …
Number of citations: 14 www.sciencedirect.com
YT Sun, C Zhang, LX Gao, MM Liu, Y Yang… - …, 2023 - Wiley Online Library
Fluorescence imaging is conducive to establish a bridge between molecular biology and clinical medicine, and provides new tools for disease process research, early diagnosis, and …
P Chen, S Ren, H Song, C Chen, F Chen, Q Xu… - Bioorganic & Medicinal …, 2019 - Elsevier
BMS-986120 is a PAR4 antagonist that is being investigated as an antiplatelet agent in phase I clinical trial. An improved synthesis of BMS-986120 has been developed. Based on the …
Number of citations: 14 www.sciencedirect.com
KP Harish, KN Mohana, L Mallesha - Drug invention today, 2013 - Elsevier
Objectives To synthesize a new series of indazole substituted-1,3,4-thiadiazole derivatives 7(al) and test the anticonvulsant activity against maximal electroshock (MES) seizure model …
Number of citations: 29 www.sciencedirect.com
K Suzuki, Y Hamada, JT Nguyen, Y Kiso - Bioorganic & medicinal …, 2013 - Elsevier
We have reported potent peptidic and non-peptidic BACE1 inhibitors with a hydroxymethylcarbonyl (HMC) isostere as a substrate transition-state mimic. However, our potent inhibitors …
Number of citations: 20 www.sciencedirect.com
H Sun, T Du, M Yang, X Liu, X Xue… - ACS Medicinal …, 2023 - ACS Publications
As glutaminase C (GAC) has become an attractive target for cancer treatment by regulating glutaminolysis, thus, interest in GAC inhibitors has risen in recent years. Herein, a potential …
Number of citations: 3 pubs.acs.org
E Kaya, G Kurtay, A Korkmaz - Journal of Polymer Research, 2020 - Springer
In this study, we firstly present an efficient synthetic pathway to a new Schiff base derivative (Sb) containing a thiadiazole backbone. In concomitant step, two newly designed polymers …
Number of citations: 2 link.springer.com

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